molecular formula C24H22O6 B5990608 Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate CAS No. 4204-63-1

Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate

Cat. No.: B5990608
CAS No.: 4204-63-1
M. Wt: 406.4 g/mol
InChI Key: WFYOLADIJHUZEI-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate is an organic compound with a complex structure characterized by the presence of benzene rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate typically involves the esterification of 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoic acid.

    Reduction: 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate.

Scientific Research Applications

Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate: Similar structure but with a propane linker instead of a benzene ring.

    Dimethyl 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzoate: Contains a thiadiazole ring, offering different electronic properties.

Uniqueness

Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate is unique due to its specific arrangement of benzene rings and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-[[4-[(4-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-27-23(25)19-7-11-21(12-8-19)29-15-17-3-5-18(6-4-17)16-30-22-13-9-20(10-14-22)24(26)28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYOLADIJHUZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361981
Record name dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-63-1
Record name dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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